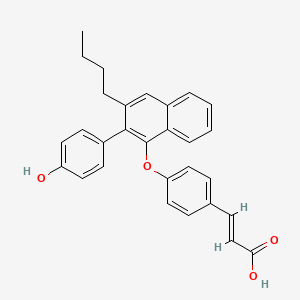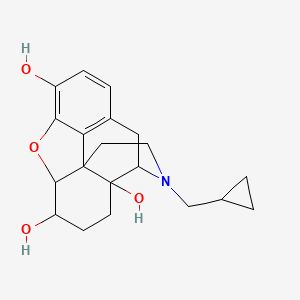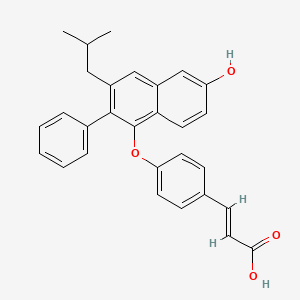
3-(4-(3-Butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound featuring a naphthalene core substituted with a butyl group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid typically involves multiple steps:
Formation of the naphthalene core: The initial step involves the synthesis of the naphthalene core with appropriate substituents. This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of the butyl group: The butyl group can be introduced via a Grignard reaction or through alkylation using butyl halides.
Attachment of the hydroxyphenyl group: This step involves the coupling of the hydroxyphenyl group to the naphthalene core, which can be achieved using Suzuki-Miyaura coupling reactions.
Formation of the acrylic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-(3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential applications in studying enzyme interactions and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the acrylic acid moiety can undergo conjugation reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid: Similar structure but with a methoxy group instead of a hydroxy group.
3-(4-(3-butyl-2-(4-aminophenyl)naphthalen-1-yloxy)phenyl)acrylic acid: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
The presence of the hydroxyphenyl group in 3-(4-(3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid allows for unique hydrogen bonding interactions and increased reactivity compared to its methoxy and amino analogs. This makes it particularly valuable in applications requiring specific binding interactions and reactivity profiles .
Properties
Molecular Formula |
C29H26O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(E)-3-[4-[3-butyl-2-(4-hydroxyphenyl)naphthalen-1-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C29H26O4/c1-2-3-6-23-19-22-7-4-5-8-26(22)29(28(23)21-12-14-24(30)15-13-21)33-25-16-9-20(10-17-25)11-18-27(31)32/h4-5,7-19,30H,2-3,6H2,1H3,(H,31,32)/b18-11+ |
InChI Key |
TVYDNXHHJPRCGC-WOJGMQOQSA-N |
Isomeric SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine](/img/structure/B10792502.png)
![1-(2,4-dimethylphenyl)-4-[(1R)-1-[(1S,2S)-2-methyl-2-phenylcyclopropyl]ethyl]piperazine](/img/structure/B10792504.png)
![N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]butyramide](/img/structure/B10792518.png)
![N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]propionamide](/img/structure/B10792523.png)
![N-[2-(3-(3-Aminomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792526.png)
![3-[4-(2-Acetylaminoethyl)-6-methoxynaphth-2-yl]benzoic acid methyl ester](/img/structure/B10792532.png)




![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-yl)butyl)-6-(1H-indol-1-yl)pyridazin-3(2H)-one](/img/structure/B10792566.png)
![N-[2-(3-phenyl-7-methoxynaphth-1-yl)ethyl] acetamide](/img/structure/B10792569.png)
![N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide](/img/structure/B10792575.png)
